N,N,N-Tributyl-3-methylbutan-1-aminium iodide
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Overview
Description
N,N,N-Tributyl-3-methylbutan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of three butyl groups and one methyl group attached to the nitrogen atom, with an iodide ion as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-3-methylbutan-1-aminium iodide typically involves the quaternization of tributylamine with an appropriate alkyl halide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
[ \text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{NCH}_3\text{I} ]
After the reaction, the product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-3-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or organic solvents.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halide ions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used
Scientific Research Applications
N,N,N-Tributyl-3-methylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the preparation of biological samples for analysis.
Industry: The compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N,N,N-Tributyl-3-methylbutan-1-aminium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tributyl-3-methylbutan-1-aminium bromide
- N,N,N-Tributyl-3-methylbutan-1-aminium chloride
- N,N,N-Tributyl-3-methylbutan-1-aminium nitrate
Uniqueness
N,N,N-Tributyl-3-methylbutan-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and phase-transfer capabilities compared to its bromide, chloride, and nitrate counterparts .
Properties
CAS No. |
51136-65-3 |
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Molecular Formula |
C17H38IN |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
tributyl(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C17H38N.HI/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h17H,6-16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BQKQNVDQJLRFLX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC(C)C.[I-] |
Origin of Product |
United States |
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